molecular formula C15H11N5S B2606751 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 163071-38-3

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2606751
CAS No.: 163071-38-3
M. Wt: 293.35
InChI Key: JGHJYVFRQHOURB-UHFFFAOYSA-N
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Description

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzothiazole and triazole moieties in a single molecule can enhance its pharmacological properties, making it a subject of interest for researchers.

Scientific Research Applications

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

Future Directions

The synthesized triazole is promising both for the evaluation of its antiproliferative properties and for the study of the path to new ring annulation by transforming nitro and amino groups . This approach is of interest given the possibility of synthesizing new polycyclic 1,2,3-triazole derivatives and studying their biological activity .

Preparation Methods

Chemical Reactions Analysis

4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or triazole rings, depending on the reagents and conditions used. .

Comparison with Similar Compounds

Similar compounds to 4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine include other benzothiazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activities and applications. Examples include:

The uniqueness of this compound lies in its combined structural features, which can enhance its pharmacological profile and broaden its range of applications.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c16-14-13(15-17-11-8-4-5-9-12(11)21-15)18-19-20(14)10-6-2-1-3-7-10/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHJYVFRQHOURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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